1,3-Diiodoacetone

Übersicht

Beschreibung

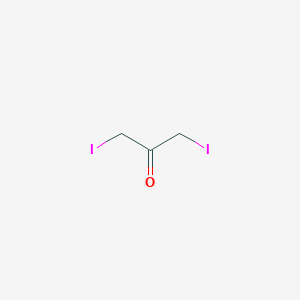

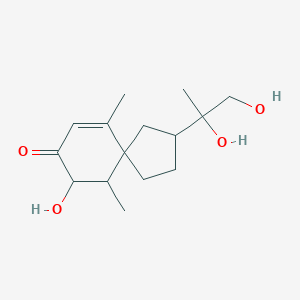

1,3-Diiodoacetone is a chemical compound that is closely related to 1,3-dihydroxyacetone, which is widely used in various applications including cosmetics, medicines, and food products . It is a derivative of acetone where two hydrogen atoms have been replaced by iodine atoms. The compound is of interest in organic synthesis and has been studied for its potential in forming complex organic molecules and for its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of 1,3-diiodoacetone can be derived from glycerol 1,3-dichlorohydrin, as described in an efficient and reproductive route that involves selective chlorination, oxidation, and hydroxylation steps . Additionally, 1,4-diiodo-1,3-dienes, which are structurally related to 1,3-diiodoacetone, can be synthesized from alkynes and iodine and are known for their high reactivity in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 1,3-dihydroxyacetone, a related compound to 1,3-diiodoacetone, has been extensively studied. It consists of a mixture of three conformers, with the most stable conformer having two hydrogen bonds. The equilibrium structural parameters of this conformer have been determined through a combination of gas-phase electron diffraction, microwave data, and theoretical calculations .

Chemical Reactions Analysis

1,3-Diiodoacetone is expected to be highly reactive in various chemical reactions due to the presence of iodine atoms. For instance, 1,3-dihydroxyacetone, which shares a similar structure, can form racemic oxazolidine- and oxazoline-type spiro[4.4]nonanes upon reactions with potassium (thio)cyanate and cyanamide . The photoinitiated disproportionation of 1-iodoacetone, a related compound, can lead to the formation of 1,3-diiodoacetone and acetone enol form .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diiodoacetone are not directly reported in the provided papers. However, the properties of related compounds such as 1,3-dihydroxyacetone have been studied. For example, 1,3-dihydroxyacetone can crystallize in different forms, with infrared and Raman data indicating the presence of dimeric structures . The ideal gas thermodynamic properties of 1,3-dihydroxyacetone have also been calculated based on experimental and theoretical molecular parameters .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

1,3-Diiodoacetone is a compound of interest in various chemical synthesis processes. A notable method includes the production of 1,3-diiodoacetone from glycerol 1,3-dichlorohydrin using homogeneous and heterogeneous media. This process involves steps such as trans-bromination, trans-iodination, oxidation, and hydroxylation, highlighting the compound's versatility in organic synthesis. The synthesized 1,3-diiodoacetone is significant due to its high yield and the potential for further chemical transformations (da Silva et al., 2020).

Photoinitiated Reactions

1,3-Diiodoacetone has been studied in the context of photoinitiated reactions. Research using ab initio and DFT methods to investigate the potential energy surfaces of 1-iodoacetone disproportionation suggests that 1,3-diiodoacetone plays a role in the formation of a bimolecular system involving itself and acetone enol form. This study emphasizes the compound's involvement in intricate chemical processes initiated by light, offering insights into its potential applications in photochemistry and photophysics (Shagun et al., 2009).

Microbial Production and Biotechnological Applications

1,3-Diiodoacetone, related closely to 1,3-dihydroxyacetone, finds relevance in biotechnological applications, particularly in the microbial production of 1,3-dihydroxyacetone. Advances in metabolic pathways, key enzymes, and metabolic engineering for the microbial production of 1,3-dihydroxyacetone underline the compound's significance. Efforts to enhance the yield of 1,3-dihydroxyacetone involve improving the activity of glycerol dehydrogenase through genetic engineering and optimizing fermentation processes, indicating the role of 1,3-diiodoacetone and its derivatives in biotechnological advancements (Sun et al., 2010).

Safety And Hazards

The safety data sheet for 1,3-Diiodoacetone indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

1,3-diiodopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4I2O/c4-1-3(6)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKARNAREDZHGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212377 | |

| Record name | 2-Propanone, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diiodoacetone | |

CAS RN |

6305-40-4 | |

| Record name | 1,3-Diiodo-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6305-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diiodoacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diiodoacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,3-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diiodoacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL286DP69F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

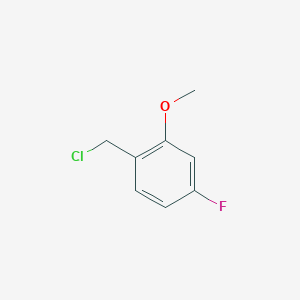

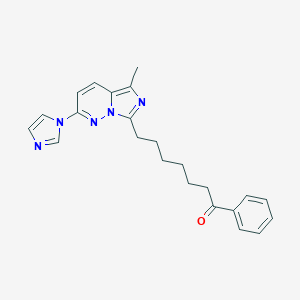

![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)